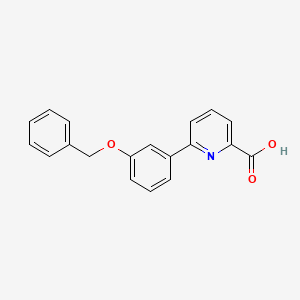

6-(3-Benzyloxyphenyl)picolinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)18-11-5-10-17(20-18)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCOOKAPIOCXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688424 | |

| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-40-0 | |

| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway for 6-(3-Benzyloxyphenyl)picolinic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for 6-(3-Benzyloxyphenyl)picolinic acid, a molecule of significant interest in medicinal chemistry and materials science. The synthesis is strategically designed around a pivotal Suzuki-Miyaura cross-coupling reaction, preceded by the carefully executed preparation of two key building blocks: 6-chloropicolinic acid and 3-(benzyloxy)phenylboronic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and the rationale behind the chosen synthetic strategy. The guide emphasizes experimental reproducibility, safety considerations, and provides a framework for the efficient laboratory-scale synthesis of the target compound.

Introduction

6-Aryl-2-picolinic acids represent a privileged scaffold in modern chemistry, exhibiting a wide range of biological activities and finding applications as versatile ligands in coordination chemistry. The title compound, 6-(3-Benzyloxyphenyl)picolinic acid, with its unique substitution pattern, presents a valuable target for further chemical exploration. This guide delineates a reliable and scalable three-stage synthetic route, designed for both clarity and efficiency. The chosen pathway leverages well-established and high-yielding transformations, ensuring a practical approach for the synthesis of this important molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 6-(3-Benzyloxyphenyl)picolinic acid (I), suggests that the most logical disconnection is at the C-C bond between the pyridine and phenyl rings. This disconnection points to a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction, as the key bond-forming step. This approach is favored due to its high functional group tolerance and generally mild reaction conditions.[1][2] The required precursors for this transformation are a halogenated picolinic acid derivative and a suitably functionalized arylboronic acid. Consequently, the retrosynthesis identifies 6-chloropicolinic acid (II) and 3-(benzyloxy)phenylboronic acid (III) as the primary synthetic intermediates.

Caption: Retrosynthetic analysis of 6-(3-Benzyloxyphenyl)picolinic acid.

Overall Synthetic Scheme

The forward synthesis is designed as a three-stage process, commencing with the preparation of the two key intermediates, followed by their coupling in the final step.

Caption: Overall synthetic pathway for 6-(3-Benzyloxyphenyl)picolinic acid.

Stage 1: Synthesis of 6-Chloropicolinic Acid

The synthesis of 6-chloropicolinic acid is achieved through the oxidation of the commercially available 2-chloro-6-methylpyridine. Potassium permanganate is a powerful and cost-effective oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[3][4] The reaction is typically performed in an aqueous solution under neutral or slightly alkaline conditions. The methyl group at the 2-position of the pyridine ring is susceptible to oxidation to a carboxylic acid group.

Experimental Protocol: Oxidation of 2-Chloro-6-methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methylpyridine (1.0 eq) in water.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄, 3.0 eq) portion-wise to the solution. The addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the manganese dioxide (MnO₂) byproduct is removed by filtration.

-

Isolation and Purification: The filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4, leading to the precipitation of the crude 6-chloropicolinic acid. The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[5][6][7]

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-6-methylpyridine | Commercially Available |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3][8][9] |

| Solvent | Water | [8] |

| Reaction Temperature | Reflux | [8] |

| Typical Yield | 60-70% | Estimated |

| Purification | Recrystallization (Ethanol/Water) | [5][6][7] |

Stage 2: Synthesis of 3-(Benzyloxy)phenylboronic Acid

This intermediate is prepared in a two-step sequence starting from 3-bromophenol. The first step involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by the conversion of the aryl bromide to the corresponding boronic acid.

Step 2a: Benzylation of 3-Bromophenol

The protection of the hydroxyl group is crucial to prevent interference in the subsequent Grignard reaction. A standard Williamson ether synthesis is employed using benzyl bromide and a mild base such as potassium carbonate.

-

Reaction Setup: To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirred suspension.

-

Reaction Conditions: The reaction mixture is heated at reflux for 12-18 hours.

-

Workup: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2b: Borylation of 1-Benzyloxy-3-bromobenzene

The arylboronic acid is synthesized via a Grignard reaction followed by quenching with a borate ester.[10][11] This is a widely used and reliable method for the preparation of arylboronic acids.[11]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq). Add a solution of 1-benzyloxy-3-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate (B(OMe)₃, 1.5 eq) in anhydrous THF is added dropwise, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

-

Isolation and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 3-(benzyloxy)phenylboronic acid is then purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 3-Bromophenol | Commercially Available |

| Benzylating Agent | Benzyl Bromide (BnBr) | |

| Borylation Reagent | Trimethyl Borate (B(OMe)₃) | [10][11] |

| Solvents | Acetone, THF | |

| Typical Overall Yield | 70-80% | Estimated |

Stage 3: Suzuki-Miyaura Cross-Coupling

The final and key step in this synthetic pathway is the Suzuki-Miyaura cross-coupling of 6-chloropicolinic acid and 3-(benzyloxy)phenylboronic acid.[1] This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (6-chloropicolinic acid) to form a Pd(II) complex.

-

Transmetalation: The aryl group from the organoboron reagent (3-(benzyloxy)phenylboronic acid) is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-(3-Benzyloxyphenyl)picolinic Acid

-

Reaction Setup: In a reaction vessel, combine 6-chloropicolinic acid (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst and Solvent: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: The mixture is heated to reflux under an inert atmosphere for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water. The aqueous layers are combined and acidified with HCl to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from an appropriate solvent, such as ethanol or isopropanol, to yield the final product as a solid.

| Parameter | Value | Reference |

| Aryl Halide | 6-Chloropicolinic Acid | Synthesized in Stage 1 |

| Boronic Acid | 3-(Benzyloxy)phenylboronic Acid | Synthesized in Stage 2 |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [1] |

| Base | Potassium Carbonate (K₂CO₃) | [1] |

| Solvent | Toluene/Water | [1] |

| Reaction Temperature | Reflux | |

| Typical Yield | 75-85% | Estimated |

Characterization of the Final Product

The structure and purity of the synthesized 6-(3-Benzyloxyphenyl)picolinic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the characteristic functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the target compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and other functional groups.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Safety Considerations

-

Potassium Permanganate: Is a strong oxidizing agent and should be handled with care. Avoid contact with skin and combustible materials.

-

Grignard Reagents: Are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under a strictly inert atmosphere and with anhydrous solvents.

-

Palladium Catalysts: Can be toxic and should be handled in a well-ventilated fume hood.

-

Solvents: Many of the organic solvents used are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for 6-(3-Benzyloxyphenyl)picolinic acid. The three-stage approach, culminating in a Suzuki-Miyaura cross-coupling reaction, offers a reliable method for accessing this valuable compound. The detailed experimental protocols, coupled with an understanding of the underlying chemical principles, provide a solid foundation for researchers to successfully synthesize and further investigate the properties and applications of this and related 6-aryl-2-picolinic acid derivatives.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]

-

Hoškovcová, I.; Džubák, P.; Hajdúch, M.; Hocek, M. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 2004 , 69 (2), 437-454. [Link]

-

Ferreira, M. A. N. D. A.; et al. Solubility and Crystallization Studies of Picolinic Acid. Molecules, 2023 , 28(5), 2147. [Link]

-

Meyer, H.; Graf, R. picolinic acid hydrochloride. Organic Syntheses, 1932 , 12, 68. [Link]

-

PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]

- Singer, A. W.; McElvain, S. M. Oxidation of alkyl pyridines and alkyl quinolines. U.S.

-

Bawa, R. A.; Beatty, A. M. Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 2012 , 6, 372-377. [Link]

- Böhm, V. P. W.; et al. Process for the preparation of substituted phenylboronic acids. U.S. Patent 6,576,789 B1, issued June 10, 2003.

-

Anonymous. Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. California State University, Dominguez Hills. [Link]

-

Anelli, P. L.; et al. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. University of Hamburg. [Link]

-

Kamal, A.; et al. Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Bulletin of the Korean Chemical Society, 2010 , 31(10), 2947-2952. [Link]

-

PubChem. 6-(3-(trifluoromethyl)phenoxy)picolinic acid. National Center for Biotechnology Information. [Link]

-

Georganics. Phenylboronic acid – preparation and application. [Link]

-

Fuson, R. C.; Cleveland, E. A. dl-ketopinic acid. Organic Syntheses, 1940 , 20, 45. [Link]

- Olsen, R. C. Purification of aromatic polycarboxylic acids by recrystallization. U.S.

-

Sanna, C.; et al. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2019 , 2019(3), M1079. [Link]

-

Arhangelskis, M.; et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 2021 , 11(11), 1362. [Link]

-

ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 22 March 2024. [Link]

- Biswell, C. H.; Wirth, W. V. Preparation of pyridine-carboxylic acids and the like. U.S.

-

Borra, J. M.; et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 2016 , 18(15), 3642-3645. [Link]

-

Snyder, H. R.; et al. benzeneboronic anhydride. Organic Syntheses, 1958 , 38, 4. [Link]

-

Sharma, S.; et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2017 , 3(9), 112-123. [Link]

-

Hocek, M.; et al. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate, 2004 . [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

An In-depth Technical Guide to the Preliminary Biological Screening of Substituted Picolinic Acids

Foreword: The Enduring Potential of the Picolinic Acid Scaffold

Picolinic acid, a simple pyridinecarboxylic acid, is more than just a metabolic byproduct of tryptophan; it is a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] Nature itself has harnessed this motif in potent molecules like the antitumor and antibacterial agent streptonigrin.[1] This inherent biological relevance, coupled with a versatile chemical structure amenable to substitution, makes picolinic acid derivatives a continuing source of novel therapeutic agents and other bioactive compounds.[1][3] This guide provides a comprehensive framework for the preliminary biological screening of novel substituted picolinic acids, intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of protocols to explain the underlying scientific rationale, ensuring a robust and efficient screening cascade.

Strategic Design and Synthesis of a Substituted Picolinic Acid Library

A successful screening campaign begins with a well-designed library of compounds. The goal is to explore the chemical space around the picolinic acid core to identify structure-activity relationships (SAR).[4]

Rationale for Substitution

The picolinic acid scaffold offers multiple positions for substitution, each capable of influencing the molecule's physicochemical properties, target binding affinity, and pharmacokinetic profile. Key considerations for designing a library include:

-

Modulation of Lipophilicity: Introducing hydrophobic or hydrophilic groups can alter membrane permeability and target engagement.

-

Electronic Effects: Electron-donating or electron-withdrawing substituents can influence the pKa of the carboxylic acid and the overall electron distribution of the pyridine ring, impacting target interactions.

-

Steric Bulk: Varying the size and shape of substituents can probe the steric tolerance of the target's binding pocket.

-

Introduction of Pharmacophoric Features: Incorporating groups known to interact with specific targets, such as hydrogen bond donors/acceptors or aromatic rings for π-stacking interactions, can increase the probability of identifying active compounds.

Synthetic Strategies

The synthesis of substituted picolinic acids can be approached through various established organic chemistry methodologies. A common strategy involves the modification of commercially available picolinic acid or its derivatives. For instance, Sonogashira coupling can be employed to introduce arylalkynyl groups at the 4-position of the picolinic acid ring.[5] Another approach is to build the substituted pyridine ring from acyclic precursors. The choice of synthetic route will depend on the desired substitutions and the available starting materials.

Example Synthetic Step: Esterification of Picolinic Acid [5]

A fundamental step in many synthetic routes is the protection of the carboxylic acid group, often via esterification. This prevents interference with subsequent reactions.

-

Reaction Setup: Suspend picolinic acid in a suitable solvent, such as toluene.

-

Chlorination: Add thionyl chloride (SOCl₂) dropwise to the suspension. The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40-45°C) to initiate the reaction, which is then heated to a higher temperature (e.g., 72°C) for several hours to drive the formation of the acid chloride.[5]

-

Removal of Excess Reagent: After the reaction is complete, excess thionyl chloride is removed, often by distillation.[5]

-

Ester Formation: The resulting picolinoyl chloride can then be reacted with an appropriate alcohol to form the desired ester.

A Tiered Approach to Preliminary Biological Screening

A tiered or hierarchical screening approach is the most efficient method for evaluating a library of novel compounds. This strategy prioritizes broad, high-throughput in vitro assays in the initial tier to identify "hits," which are then subjected to more complex and biologically relevant cell-based assays in subsequent tiers.

Caption: A tiered workflow for the preliminary biological screening of substituted picolinic acids.

Tier 1: In Vitro Screening

The initial screening tier focuses on identifying any biological activity of the synthesized compounds in a simplified, non-cellular environment.

Picolinic acid derivatives have been shown to inhibit various enzymes, making enzyme inhibition a valuable primary screen.[1] The choice of enzyme will depend on the therapeutic area of interest.

-

Kinase Inhibition: Many cancers are driven by aberrant kinase activity.[6] Assays like the ADP-Glo™ Kinase Assay can be used to screen for inhibitors of specific kinases, such as Apoptosis signal-regulating kinase 1 (ASK1).[7]

-

Histone Demethylase Inhibition: Epigenetic modifiers like histone demethylases are attractive cancer targets.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are well-suited for high-throughput screening of inhibitors of these enzymes.[7]

Protocol: General Enzyme Inhibition Assay (e.g., Kinase)

-

Prepare Reagents:

-

Enzyme solution (e.g., recombinant human kinase).

-

Substrate solution (e.g., a specific peptide or protein).

-

ATP solution.

-

Test compounds (substituted picolinic acids) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™).

-

-

Assay Procedure (in a 384-well plate):

-

Add a small volume of the enzyme solution to each well.

-

Add the test compounds.

-

Initiate the reaction by adding the substrate and ATP.

-

Incubate at the optimal temperature for the enzyme.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a negative control (no inhibitor).

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Picolinic acid and its derivatives have demonstrated antimicrobial activity.[8][9][10] A standard method for preliminary screening is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

-

Prepare Materials:

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans).[8]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Test compounds serially diluted in the broth.

-

96-well microtiter plates.

-

-

Assay Procedure:

-

Inoculate the wells of the microtiter plate with a standardized suspension of the microorganism.

-

Add the serially diluted test compounds to the wells.

-

Include positive (no compound) and negative (no microorganism) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Tier 2: Cell-Based Screening

Compounds that show activity in Tier 1 are advanced to cell-based assays to assess their effects in a more biologically relevant context.

These assays are crucial for identifying compounds with potential anticancer activity. A variety of human cancer cell lines can be used, such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).[11][12]

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the substituted picolinic acids for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value.

-

For compounds that demonstrate significant antiproliferative activity, further assays can elucidate their mechanism of action.

-

Cell Cycle Analysis: Flow cytometry can be used to determine if a compound arrests the cell cycle at a specific phase (e.g., G1, S, or G2/M).[13] Picolinic acid itself has been shown to arrest normal cells in the G1 phase, while its effects on transformed cells can vary.[13]

-

Apoptosis Assays: These assays determine if the compound induces programmed cell death. Methods include Annexin V/Propidium Iodide staining followed by flow cytometry, or assays to detect the release of cytochrome c from mitochondria.[14]

Caption: A simplified diagram of a potential apoptosis induction pathway targeted by a substituted picolinic acid.

Herbicidal Activity Screening

Picolinic acids, such as picloram and clopyralid, are an important class of synthetic auxin herbicides.[15][16] Novel derivatives can be screened for their herbicidal potential.

Protocol: Arabidopsis thaliana Root Growth Assay [15]

-

Seed Sterilization and Plating:

-

Surface-sterilize Arabidopsis thaliana seeds.

-

Plate the seeds on a suitable medium (e.g., 1/2 Murashige and Skoog medium) containing various concentrations of the test compounds.

-

-

Incubation:

-

Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.

-

-

Data Collection and Analysis:

-

After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Calculate the percent inhibition of root growth compared to a control (no compound).

-

Determine the IC₅₀ value for root growth inhibition.

-

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade should be systematically compiled and analyzed to identify promising lead compounds and to understand the relationship between chemical structure and biological activity.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example In Vitro Screening Data for a Series of Substituted Picolinic Acids

| Compound ID | Substitution Pattern | Kinase X IC₅₀ (µM) | S. aureus MIC (µg/mL) |

| PA-01 | 4-chloro | 5.2 | 64 |

| PA-02 | 4-methoxy | 15.8 | >128 |

| PA-03 | 4-nitro | 2.1 | 32 |

| PA-04 | 5-bromo | 8.9 | 64 |

| PA-05 | 5-trifluoromethyl | 1.5 | 16 |

Table 2: Example Cell-Based Screening Data for Active Compounds

| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Normal Fibroblast IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |

| PA-03 | 7.5 | 10.2 | >100 | >13.3 (for MCF-7) |

| PA-05 | 3.1 | 4.5 | 85 | 27.4 (for MCF-7) |

Preliminary SAR

By comparing the biological activity data with the chemical structures of the compounds, preliminary SAR can be established. For example, from the hypothetical data in Table 1, one might conclude that electron-withdrawing groups at the 4- or 5-position enhance both kinase inhibitory and antibacterial activity. The selectivity index in Table 2 provides an early indication of a compound's therapeutic window.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to the preliminary biological screening of substituted picolinic acids. By employing a tiered screening cascade, researchers can efficiently identify compounds with desired biological activities, from enzyme inhibition and antimicrobial effects to anticancer and herbicidal properties. The insights gained from this preliminary screening, particularly the establishment of early SAR, are critical for guiding the subsequent stages of drug discovery or agrochemical development, including lead optimization and more extensive preclinical testing. The versatility of the picolinic acid scaffold ensures that it will remain a fruitful area of research for years to come.

References

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC. (2023, February 2). NIH.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.

-

Picolinic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025, October 13). ResearchGate. [Link]

-

ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. (n.d.). Semantic Scholar. [Link]

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021, September 8). Pharmacia. [Link]

-

[Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. (n.d.). PubMed. [Link]

-

Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (n.d.). PubMed. [Link]

-

Antimicrobial activity of picolinic acid. (n.d.). ResearchGate. [Link]

-

Antimicrobial activity some transition metal picolinates. (n.d.). Sci-Hub. [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. [Link]

-

Control of growth by picolinic acid: differential response of normal and transformed cells. (n.d.). PubMed. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central. [Link]

-

Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (n.d.). PMC. [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022, October 6). PMC. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irl.umsl.edu [irl.umsl.edu]

- 6. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 9. researchgate.net [researchgate.net]

- 10. scihub.org [scihub.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Control of growth by picolinic acid: differential response of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 15. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Theoretical Modeling Guide to 6-(3-Benzyloxyphenyl)picolinic Acid: A Computational Chemistry Whitepaper

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 6-(3-Benzyloxyphenyl)picolinic acid, a molecule of interest in medicinal chemistry due to its picolinic acid scaffold. Picolinic acid and its derivatives are recognized for their roles as versatile ligands in metal ion complexation and have potential biomedical applications.[1] The pyridine ring, a common motif in FDA-approved drugs, allows for diverse substitutions, leading to a wide range of biological activities.[2] This guide, intended for researchers, scientists, and drug development professionals, outlines a systematic in-silico approach, from fundamental quantum chemical calculations to more complex molecular simulations. We will delve into the rationale behind the selection of computational methods, provide detailed protocols, and illustrate workflows to ensure scientific rigor and reproducibility.

Introduction to 6-(3-Benzyloxyphenyl)picolinic Acid and the Imperative for Theoretical Modeling

6-(3-Benzyloxyphenyl)picolinic acid is a derivative of picolinic acid, which is a pyridinemonocarboxylic acid with the carboxyl group at the 2-position.[3][4] The core structure features a pyridine ring, a carboxylic acid group, and a benzyloxy-substituted phenyl ring. The inherent structural and electronic characteristics of the picolinic acid moiety make it an adept chelating agent for various metal ions, with potential applications in areas like magnetic resonance imaging and radioisotope labeling.[1]

Theoretical modeling provides a powerful, cost-effective, and time-efficient avenue to explore the physicochemical properties, conformational landscape, and potential biological interactions of novel molecules like 6-(3-Benzyloxyphenyl)picolinic acid before undertaking extensive experimental synthesis and testing. By employing computational methods, we can gain insights into its electronic structure, reactivity, and potential as a ligand for biological targets, thereby guiding further drug discovery efforts.

Molecular Structure and Conformational Analysis

The initial step in any theoretical modeling study is a thorough understanding of the molecule's structure. 6-(3-Benzyloxyphenyl)picolinic acid possesses several rotatable bonds, primarily around the ether linkage and the bond connecting the phenyl and pyridine rings. This conformational flexibility is a critical determinant of its interaction with biological macromolecules.

Caption: A generalized workflow for molecular docking.

Molecular Dynamics Simulations: Exploring Dynamic Behavior

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic stability of the ligand-protein complex and to refine the binding mode.

Objective

To simulate the time-dependent behavior of the ligand-protein complex in a solvated environment, providing insights into the stability of the binding pose and the key intermolecular interactions.

Experimental Protocol: MD Simulation

-

System Setup: Place the best-ranked docked complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Force Field Parameterization: Assign force field parameters to both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

Minimization: Perform energy minimization to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) without restraints to observe the natural dynamics of the system.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify persistent hydrogen bonds and other key interactions.

Caption: A typical workflow for molecular dynamics simulation.

Conclusion

The theoretical modeling of 6-(3-Benzyloxyphenyl)picolinic acid, through a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, offers a powerful, multi-faceted approach to understanding its properties and potential as a therapeutic agent. This in-depth technical guide provides a robust framework for researchers to initiate and conduct such computational studies. The insights gained from these models are invaluable for guiding synthetic efforts, optimizing molecular design, and ultimately accelerating the drug discovery process. It is crucial, however, to underscore that computational predictions should ideally be validated through experimental studies to confirm their accuracy and relevance.

References

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel 6-Aryl-Picolinic Acid Derivatives

Abstract

The picolinic acid scaffold, a simple pyridine-2-carboxylic acid, has long been a privileged structure in medicinal chemistry and agrochemistry, giving rise to a diverse array of therapeutic and commercial agents.[1][2] This technical guide delves into the burgeoning field of 6-aryl-picolinic acid derivatives, a class of compounds demonstrating remarkable potential across a spectrum of applications, from potent herbicides to promising new antiviral and anticancer agents. We will navigate the strategic design, synthesis, and biological evaluation of these novel derivatives, providing researchers, scientists, and drug development professionals with a comprehensive roadmap for innovation in this exciting chemical space. This guide emphasizes the causality behind experimental choices, offering field-proven insights to accelerate discovery.

The Picolinic Acid Core: A Foundation of Versatility

Picolinic acid, an endogenous catabolite of the amino acid tryptophan, is far from being a biologically inert molecule.[3] It plays a role in a variety of physiological processes and has been implicated in neuroprotective, immunological, and anti-proliferative effects.[3] Its inherent chelating ability, a consequence of the juxtaposition of the carboxylic acid and the pyridine nitrogen, has also been exploited in various applications.[4] The therapeutic landscape of picolinic acid and its derivatives is vast, encompassing treatments for tuberculosis, cancer, diabetes, and viral infections, among others.[1][2]

The strategic modification of the picolinic acid core has proven to be a fruitful endeavor in drug discovery. The introduction of an aryl group at the 6-position, in particular, has unlocked novel biological activities and enhanced potencies, leading to the development of a new generation of bioactive molecules.

Strategic Rationale for 6-Aryl Substitution

The introduction of an aryl moiety at the 6-position of the picolinic acid scaffold is a deliberate design choice aimed at achieving specific therapeutic outcomes. This substitution can profoundly influence the molecule's steric and electronic properties, leading to enhanced target engagement, improved pharmacokinetic profiles, and novel mechanisms of action.

-

Herbicidal Activity: A prime example of the successful application of this strategy is in the development of synthetic auxin herbicides. Replacing the chlorine atom at the 6-position of traditional picolinic acid herbicides with a phenyl group led to the discovery of highly potent and selective herbicides like halauxifen-methyl.[5] These 6-aryl-picolinates effectively mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.

-

Anticancer Potential: In the realm of oncology, 6-aryl-pyridine derivatives have emerged as potent tubulin polymerization inhibitors. By introducing an aryl group at the 6-position, researchers have developed compounds that bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

-

Antiviral Applications: The broad-spectrum antiviral activity of picolinic acid against enveloped viruses, such as SARS-CoV-2 and influenza A virus, presents a compelling case for further derivatization.[2][6][7][8] The addition of a 6-aryl group could enhance antiviral potency by increasing interactions with viral or host cell targets involved in viral entry and replication.

Synthetic Strategies for 6-Aryl-Picolinic Acid Derivatives

The construction of the 6-aryl-picolinic acid scaffold is primarily achieved through modern cross-coupling methodologies. The choice of a specific synthetic route often depends on the availability of starting materials, functional group tolerance, and desired scale of synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Arylation

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 6-aryl-picolinic acids. These reactions involve the coupling of a 6-halo-picolinic acid derivative (or its ester) with an organometallic aryl reagent.

-

Suzuki-Miyaura Coupling: This is one of the most widely used methods due to the commercial availability and stability of boronic acids. The reaction couples a 6-halo-picolinate with an arylboronic acid in the presence of a palladium catalyst and a base.

-

Stille Coupling: This reaction utilizes organostannanes as the aryl source. While effective, the toxicity of tin reagents is a significant drawback.[6]

-

Negishi Coupling: This method employs organozinc reagents, which are highly reactive and can be prepared from a variety of aryl halides.

dot

Caption: Key synthetic pathways to 6-aryl-picolinic acids.

Detailed Experimental Protocol: Synthesis of 6-(4-Fluorophenyl)picolinic acid via Suzuki Coupling

This protocol provides a representative example of the synthesis of a 6-aryl-picolinic acid derivative.

Step 1: Suzuki-Miyaura Coupling

-

To a solution of methyl 6-chloropicolinate (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90 °C) and stir under an argon atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude methyl 6-(4-fluorophenyl)picolinate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Ester Hydrolysis

-

Dissolve the purified methyl 6-(4-fluorophenyl)picolinate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 4 hours.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired 6-(4-fluorophenyl)picolinic acid as a solid.[9]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[4][10]

Biological Evaluation: Unveiling the Therapeutic Potential

A comprehensive biological evaluation is crucial to elucidate the therapeutic potential of novel 6-aryl-picolinic acid derivatives. The choice of assays will be dictated by the intended therapeutic application.

dot

Caption: A generalized workflow for biological evaluation.

Antiviral Activity Assays

Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Seed Vero E6 cells in 24-well plates and grow to 90-95% confluency.

-

Prepare serial dilutions of the test compound in serum-free media.

-

Pre-treat the cells with the compound dilutions for 2 hours at 37 °C.

-

Infect the cells with a known titer of an enveloped virus (e.g., Influenza A virus or a SARS-CoV-2 pseudovirus) for 1 hour at 37 °C.

-

Remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% carboxymethylcellulose containing the corresponding concentration of the test compound.

-

Incubate the plates at 37 °C until viral plaques are visible (typically 2-3 days).

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC₅₀).[6]

Anti-inflammatory Activity Assays

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Determine the IC₅₀ value for the inhibition of NO production.[11][12]

Neuroprotective Activity Assays

Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Oxidative Injury)

-

Culture HT22 hippocampal neuronal cells in 96-well plates.

-

Treat the cells with different concentrations of the test compound for 2 hours.

-

Induce excitotoxicity by adding glutamate (5 mM) to the culture medium.

-

Incubate for 24 hours.

-

Assess cell viability using the MTT assay. An increase in cell viability compared to the glutamate-only control indicates a neuroprotective effect.[13]

Structure-Activity Relationship (SAR) and Mechanism of Action (MoA)

Understanding the SAR and MoA is paramount for rational drug design and lead optimization.

Structure-Activity Relationship (SAR)

Systematic modification of the aryl ring at the 6-position allows for the exploration of SAR. Key parameters to investigate include:

-

Electronic Effects: Introduction of electron-donating or electron-withdrawing groups on the aryl ring can significantly impact activity.

-

Steric Effects: The size and position of substituents on the aryl ring can influence binding to the target protein.

-

Lipophilicity: Modulating the lipophilicity of the aryl substituent can affect cell permeability and pharmacokinetic properties.

Table 1: Illustrative SAR Data for a Hypothetical Series of 6-Aryl-Picolinic Acid Derivatives as Antiviral Agents

| Compound | 6-Aryl Substituent | IC₅₀ (µM) |

| 1a | Phenyl | 10.2 |

| 1b | 4-Fluorophenyl | 2.5 |

| 1c | 4-Methoxyphenyl | 8.7 |

| 1d | 4-Trifluoromethylphenyl | 1.8 |

| 1e | 2-Chlorophenyl | 15.4 |

Data is hypothetical and for illustrative purposes only.

Mechanism of Action (MoA)

Elucidating the MoA involves identifying the molecular target and the downstream signaling pathways affected by the compound.

-

Molecular Docking: In silico molecular docking studies can predict the binding mode of the 6-aryl-picolinic acid derivatives to their putative targets, such as viral proteins or host cell enzymes.[1][14][15][16][17] These studies can help rationalize the observed SAR and guide the design of more potent analogs.

-

Biochemical and Cellular Assays: Specific biochemical assays (e.g., enzyme inhibition assays) and cellular assays (e.g., Western blotting to probe signaling pathways) can confirm the molecular target and elucidate the downstream effects of the compound. For example, for antiviral derivatives targeting viral entry, membrane fusion assays can be employed.[2][6][8]

Conclusion and Future Directions

The 6-aryl-picolinic acid scaffold represents a highly promising and versatile platform for the discovery of novel bioactive molecules. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in diverse therapeutic areas, makes them an attractive starting point for drug discovery programs. Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesis of a broader range of 6-aryl-picolinic acid derivatives with diverse aryl and heteroaryl substituents.

-

In-depth Mechanistic Studies: Rigorous investigation of the MoA for lead compounds in each therapeutic area.

-

Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of the drug-like properties and in vivo efficacy of promising candidates in relevant animal models.[2][6]

-

Exploration of New Therapeutic Areas: Screening of 6-aryl-picolinic acid libraries against a wider range of biological targets to uncover new therapeutic opportunities.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively navigate the discovery and development of the next generation of 6-aryl-picolinic acid-based therapeutics.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central. [Link]

-

Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. (2023, July 17). Cell Reports Medicine. [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC. (2023, February 2). National Center for Biotechnology Information. [Link]

-

Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. (2022, February 21). News-Medical.net. [Link]

- US10633341B2 - Picolinic acid derivatives and their use as intermediates. (n.d.).

-

Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. (2023, July 27). Immundiagnostik AG. [Link]

-

Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. (2023, August 15). PubMed. [Link]

-

Picolinic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Structures of various picolinic acid auxin herbicides and... - ResearchGate. (n.d.). ResearchGate. [Link]

-

6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents - PubMed. (n.d.). PubMed. [Link]

-

Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC - NIH. (2024, January 12). National Center for Biotechnology Information. [Link]

-

Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Characterization and Determination of Six Aristolochic Acids and Three Aristololactams in Medicinal Plants and Their Preparations by High-Performance Liquid Chromatography-Photodiode Array detection/electrospray Ionization Mass Spectrometry - PubMed. (n.d.). PubMed. [Link]

-

Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed. (n.d.). PubMed. [Link]

- US3245998A - Processes for the production of picolinic acid dericatives - Google Patents. (n.d.).

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - MDPI. (n.d.). MDPI. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24). MDPI. [Link]

-

Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - MDPI. (n.d.). MDPI. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). ResearchGate. [Link]

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity - Pharmacia. (2021, September 8). Pharmacia. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

picolinic acid hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - Spandidos Publications. (2021, November 25). Spandidos Publications. [Link]

-

6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors - ResearchGate. (n.d.). ResearchGate. [Link]

-

Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2026, January 25). ACS Publications. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. [Link]

-

Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed. (n.d.). PubMed. [Link]

-

Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease - Revistas UdeA. (2024, December 18). Revistas UdeA. [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of picolinic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]

-

6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Research Article 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tu - ScienceOpen. (2021, July 22). ScienceOpen. [Link]

-

Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

-

Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer - Pensoft Publishers. (2021, September 8). Pensoft Publishers. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]

- 6. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 9. CAS 863704-60-3 | 6-(4-Fluorophenyl)picolinic acid - Synblock [synblock.com]

- 10. Characterization and determination of six aristolochic acids and three aristololactams in medicinal plants and their preparations by high-performance liquid chromatography-photodiode array detection/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones [mdpi.com]

- 17. scienceopen.com [scienceopen.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for Picolinic Acid Analogs

For Immediate Release

[City, State] – January 27, 2026 – As the landscape of drug discovery continually evolves, the pursuit of novel therapeutic targets remains a cornerstone of innovation. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the burgeoning potential of picolinic acid and its analogs. We delve into the core mechanisms of action, identify promising therapeutic targets across a spectrum of diseases, and provide detailed methodologies for target identification and validation, offering a comprehensive roadmap for advancing this promising class of molecules from the laboratory to the clinic.

Executive Summary

Picolinic acid, an endogenous metabolite of tryptophan, has long been recognized for its diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1] Its inherent ability to chelate metal ions, particularly zinc, underpins much of its therapeutic promise, influencing a range of cellular processes and pathological conditions.[2] This guide synthesizes the current understanding of picolinic acid's mechanism of action and extrapolates this to its analogs, presenting a strategic framework for the identification of novel therapeutic targets. We will explore key disease areas where picolinic acid analogs hold significant promise, including oncology, infectious diseases, and neurological disorders, and provide actionable, field-proven insights into the experimental workflows required to validate these targets.

The Scientific Foundation: Picolinic Acid's Multifaceted Mechanism of Action

Picolinic acid's therapeutic potential stems from its unique chemical structure, which facilitates a variety of biological interactions. A primary mechanism is its role as a bidentate chelating agent for divalent and trivalent metal ions such as zinc, iron, and chromium.[2] This chelation is not merely a passive sequestration of ions; it actively modulates the function of metalloenzymes and zinc-finger proteins, which are critical in numerous signaling pathways.

Furthermore, recent studies have illuminated a novel mechanism of action in the context of viral infections. Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus. It achieves this by disrupting the integrity of the viral membrane, thereby preventing the crucial step of viral-cellular membrane fusion and subsequent entry into the host cell. This action is specific to enveloped viruses, as the compound has been shown to be ineffective against non-enveloped viruses.[3]

Charting the Course: Key Therapeutic Areas and Potential Targets

The diverse mechanisms of picolinic acid and its analogs open up a wide array of therapeutic possibilities. Based on current research, we have identified three key areas with high potential for drug development.

Oncology: Targeting Metalloenzymes in Cancer Progression

The reliance of cancer cells on various metalloenzymes for growth, proliferation, and metastasis presents a prime opportunity for therapeutic intervention with picolinic acid analogs.

-

Matrix Metalloproteinases (MMPs): These zinc-dependent enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.[2] Picolinic acid-based structures can be designed to chelate the catalytic zinc ion in the active site of MMPs, thereby inhibiting their activity.

-

Quinolinate Phosphoribosyltransferase (QPRT): This enzyme is involved in the de novo synthesis of NAD+, a critical coenzyme for cellular metabolism and energy production. Elevated QPRT expression has been linked to increased invasiveness in breast cancer.[4] Phthalic acid, a known QPRT inhibitor, serves as a structural template for the design of more potent and selective picolinic acid-based inhibitors.[4]

Infectious Diseases: A Multi-pronged Attack on Pathogens

The antimicrobial and antiviral properties of picolinic acid provide a strong foundation for the development of novel anti-infective agents.

-

Viral Entry Inhibition: As previously mentioned, picolinic acid's ability to disrupt the envelope of viruses like SARS-CoV-2 and influenza A presents a significant therapeutic opportunity.[5] Analogs can be optimized to enhance this membrane-disrupting activity and broaden the spectrum of susceptible viruses.

-

Inhibition of Viral Enzymes: The chelation properties of picolinic acid analogs can be harnessed to target viral metalloenzymes. For instance, HIV-1 integrase, a key enzyme in the viral replication cycle, is a potential target for picolinic acid derivatives.[6]

-

Antibacterial Activity: The metal-chelating properties of picolinic acid also contribute to its antibacterial effects by depriving bacteria of essential metal ions required for growth and enzymatic function.

Neurological Disorders: Modulating Neuroinflammation and Excitotoxicity

Picolinic acid's role in the kynurenine pathway of tryptophan metabolism positions it as a key modulator of neurological function.

-

Antagonism of Quinolinic Acid Neurotoxicity: Quinolinic acid, another tryptophan metabolite, is a known neurotoxin. Picolinic acid has been shown to block the neurotoxic effects of quinolinic acid, suggesting a therapeutic role in neurodegenerative diseases where excitotoxicity is a contributing factor.[7]

-

Inhibition of Quinolinate Phosphoribosyltransferase (QPRT): By inhibiting QPRT, picolinic acid analogs can modulate the levels of quinolinic acid, offering a neuroprotective strategy.[1][8]

The Scientist's Toolkit: Experimental Workflows for Target Identification and Validation

A robust and systematic approach is essential for the successful identification and validation of therapeutic targets for picolinic acid analogs. This section outlines key experimental workflows, from initial screening to in-depth characterization.

Target Identification Strategies

The initial step involves identifying the cellular components that interact with the picolinic acid analog of interest.

-

Affinity Chromatography: This classical technique remains a powerful tool for isolating binding partners of a small molecule.[9][10][11] A picolinic acid analog is immobilized on a solid support, and a cell lysate is passed over the column. Proteins that bind to the analog are retained and can be subsequently eluted and identified by mass spectrometry.

-

Computational Prediction: In silico methods can provide valuable insights into potential targets. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of analogs based on their chemical structure.[12][13] Molecular docking simulations can predict the binding of analogs to the active sites of known enzymes or receptors.[14]

Target Validation Assays

Once potential targets have been identified, their biological relevance must be confirmed through a series of validation assays.

For targets that are enzymes, direct measurement of inhibition is crucial.

-

Fluorogenic Substrate Assays: These assays are widely used to determine the potency of inhibitors against proteases like MMPs.[15] A fluorogenic substrate is cleaved by the enzyme, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence.

-

Zymography: This technique is particularly useful for detecting the activity of MMPs in complex biological samples.[16] Samples are run on a polyacrylamide gel containing a substrate (e.g., gelatin for gelatinases). After electrophoresis, the gel is incubated under conditions that allow for enzymatic activity, and areas of degradation appear as clear bands against a stained background.

Cell-based assays provide a more physiologically relevant context for evaluating the effects of picolinic acid analogs.

-

Viral Entry Assays: To assess the antiviral activity of analogs, various cell-based assays can be employed.

-

Pseudotyped Virus Assays: These assays utilize non-replicating viral particles that have been engineered to express the envelope protein of a pathogenic virus (e.g., SARS-CoV-2 spike protein) and a reporter gene (e.g., luciferase).[17] Inhibition of viral entry is measured as a decrease in reporter gene expression.

-

Fluorescence Self-Quenching Assays: This method directly measures the fusion of viral and cellular membranes.[3] Virus particles are labeled with a fluorescent dye at a high concentration, causing self-quenching. Upon fusion with the cell membrane, the dye diffuses, leading to de-quenching and an increase in fluorescence.

-

-

Neuroprotection Assays: To evaluate the neuroprotective effects of analogs, cell-based models of neurotoxicity can be used. For example, neuronal cell lines can be exposed to quinolinic acid, and the ability of picolinic acid analogs to prevent cell death can be quantified.

Designing the Future: Synthesis and Structure-Activity Relationship (SAR) of Picolinic Acid Analogs

The rational design and synthesis of picolinic acid analogs are critical for optimizing their therapeutic properties. Structure-activity relationship (SAR) studies provide invaluable information on how chemical modifications to the picolinic acid scaffold influence biological activity.

Table 1: Structure-Activity Relationship of Picolinic Acid Analogs

| Modification Site | Modification | Impact on Activity | Therapeutic Target Area |

| Carboxylic Acid | Esterification, Amidation | Can modulate cell permeability and prodrug potential. | General |

| Pyridine Ring | Substitution at positions 3, 4, 5, 6 | Influences binding affinity and selectivity for specific targets. | Oncology, Infectious Diseases, Neurology |

| Chelating Moiety | Introduction of alternative chelating groups | Can alter metal ion selectivity and binding kinetics. | Oncology, Infectious Diseases |

Diagram 1: General Synthetic Scheme for Picolinic Acid Analogs

Caption: A generalized synthetic route to picolinic acid analogs.

Conclusion and Future Directions

Picolinic acid and its analogs represent a promising and versatile class of molecules with the potential to address a wide range of unmet medical needs. Their multifaceted mechanisms of action, centered around metal chelation and viral entry inhibition, provide a solid foundation for the development of novel therapeutics. The experimental workflows and strategic considerations outlined in this guide offer a comprehensive framework for researchers to systematically identify and validate new therapeutic targets for this exciting class of compounds. Future research should focus on expanding the chemical diversity of picolinic acid analogs, further elucidating their precise molecular targets, and advancing the most promising candidates through preclinical and clinical development. The journey from a naturally occurring metabolite to a new generation of targeted therapies is well underway, and the future for picolinic acid analogs in medicine appears bright.

References

- Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports, 42(7), 112732.

- Antiviral Applications of Picolinic Acid and its Derivatives. (2022).

- Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. (2014). Pharmaceuticals, 7(3), 336-367.

- Novel Approaches for Targeting Metalloproteinases. (2023). International Journal of Molecular Sciences, 24(23), 16652.

- Kalikin, L., & Calvo, K. C. (1988). Inhibition of quinolinate phosphoribosyl transferase by pyridine analogs of quinolinic acid.

- Jahanfar, F., et al. (2025). Employing QSAR to design synthetic accessible TRPM8 Inhibitors.

- Lee, S. Y., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 617, 221-247.

- Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.

- Process for producing picolinic acid compounds. (2006).

- Enzymatic activation of a matrix metalloproteinase inhibitor. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4785-4788.

- Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-20.

- A Computational Software for Training Robust Drug-Target Affinity Prediction Models: pydebiaseddta. (2022).

- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2017). International Journal of Molecular Sciences, 18(5), 1045.

- Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. (2006). Critical Reviews in Biochemistry and Molecular Biology, 41(4), 229-242.

- Kim, H., et al. (2014). Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide. PLoS ONE, 9(6), e100062.

- The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. (2020). International Journal of Molecular Sciences, 21(11), 4017.

- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). Molecules, 28(11), 4381.

- Beninger, R. J., et al. (1994). Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. Neuroscience, 61(3), 603-612.

- Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2021). Molecules, 26(11), 3273.

- Foster, A. C., et al. (1988). Characterization of quinolinic acid phosphoribosyltransferase in human blood and observations in Huntington's disease. Biochemical Journal, 251(1), 175-183.

- He, Y., et al. (2004). Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). Antiviral Research, 63(2), 101-108.

- Robinson, W. E., et al. (1992). Inhibitors of HIV-1 replication that inhibit HIV integrase. Proceedings of the National Academy of Sciences, 89(23), 11557-11561.

- QSAR Regression Models for Predicting HMG-CoA Reductase Inhibition. (2022). International Journal of Molecular Sciences, 23(19), 11463.

- Affinity-based target identification for bioactive small molecules. (2014). MedChemComm, 5(9), 1244-1253.

- Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo.

- Computational prediction of small molecules targeting Lassa fever drug target using quantitative structure activity relationship. (2023). Journal of Medical and Biological Science Research, 9(1), 1-11.

- Chen, Y. L., et al. (2021). Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation. Frontiers in Oncology, 11, 633816.

- Chromatograms of the two isomers picolinic acid and nicotinic acid.

- Recent insights into natural product inhibitors of matrix metalloproteinases. (2018). Future Medicinal Chemistry, 10(11), 1347-1365.

- Characterization of matrix metalloproteinase inhibitors: enzymatic assays. (2001). Current Protocols in Pharmacology, Chapter 12, Unit 12.4.

- Cell-based Assays to Identify Inhibitors of Viral Disease. (2025).

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 1-20.

- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2017). ScienceOpen.